![molecular formula C12H13NO B1273792 2-Amino-1-(2-naphthyl)-1-ethanol CAS No. 4899-26-7](/img/structure/B1273792.png)
2-Amino-1-(2-naphthyl)-1-ethanol
Overview
Description
The compound “2-Amino-1-(2-naphthyl)-1-ethanol” is a derivative of 2-Amino-1-(2-naphthyl)-1-ethanone hydrochloride . This compound has a molecular weight of 221.69 and a melting point of 226-228°C . It’s important to note that the specific properties of “2-Amino-1-(2-naphthyl)-1-ethanol” may vary.
Synthesis Analysis
While specific synthesis methods for “2-Amino-1-(2-naphthyl)-1-ethanol” were not found, related compounds such as 2-amino-1,3-selenazoles have been synthesized through various reactions . For instance, the condensation reaction of 2-aminonicotinaldehyde and 2-phenylacetonitrile using piperidine under solvent-free condition at ambient temperature led to the synthesis of 2-amino-1,8-naphthyridines .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, a related compound, 2-Amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, has a molecular formula of C21H13N5 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, a related compound, 2-Naphthylamine, has a melting point of 112°C, a boiling point of 306°C, and a density of 1.061 g/mL .Scientific Research Applications
Structural Studies and Spectroscopy
Hydrogen-Bonded Complexes : Research demonstrates that 2-naphthyl-1-ethanol (a derivative of 2-Amino-1-(2-naphthyl)-1-ethanol) forms hydrogen-bonded complexes with aminoethanol derivatives. These complexes have been analyzed using various spectroscopic techniques like fluorescence excitation, UV–UV, and IR–UV depletion spectroscopy (Seurre et al., 2004).
Chiral Discrimination in Complexes : Studies on the complexes of (±)2-naphthyl-1-ethanol with amino alcohols indicate chiral discrimination, observable in both electronic and vibrational spectra. This suggests potential applications in understanding molecular interactions in chiral environments (Seurre et al., 2004).
Biochemical Synthesis and Catalysis
- Stereoinversion using Candida parapsilosis : The compound (R)-1-(1-Naphthyl)ethanol, structurally related to 2-Amino-1-(2-naphthyl)-1-ethanol, was synthesized by stereoinversion using Candida parapsilosis. This showcases the potential of microbial catalysis in synthesizing derivatives of 2-Amino-1-(2-naphthyl)-1-ethanol (Amrutkar et al., 2013).
Spectroscopic and Photophysical Studies
Complex Formation with β-Cyclodextrin : Photophysical and theoretical studies have explored the stereoselective binding of naphthylethanols (related to 2-Amino-1-(2-naphthyl)-1-ethanol) with β-cyclodextrin. These studies have implications for understanding molecular interactions and binding behaviors (Murphy et al., 2000).
Vibrational Study of Complexes : Investigations into the vibrational properties of 2-naphthyl-1-ethanol complexes offer insights into molecular dynamics and interactions, relevant to the study of 2-Amino-1-(2-naphthyl)-1-ethanol and its derivatives (Seurre et al., 2004).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other substances. While specific information on “2-Amino-1-(2-naphthyl)-1-ethanol” was not found, related compounds such as 1,2,3,4-tetrahydroisoquinolines (THIQ) have been studied for their biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-naphthalen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHAXAIVJIVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370700 | |
Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-naphthyl)-1-ethanol | |
CAS RN |
4899-26-7, 5696-74-2 | |
Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(naphthalen-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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